molecular formula C7H9ClN4 B1435099 N-(azetidin-3-yl)-3-chloropyrazin-2-amine CAS No. 2091550-19-3

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Cat. No. B1435099
CAS RN: 2091550-19-3
M. Wt: 184.62 g/mol
InChI Key: DBWBVWRURTXVIH-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-3-chloropyrazin-2-amine, also known as A-366, is a novel and potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies and is being investigated for its therapeutic potential.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are important for the development of novel pharmaceuticals and can be used to create a variety of biologically active molecules. The process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Suzuki–Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki–Miyaura cross-coupling reactions, which are pivotal for creating diverse biochemical structures. This reaction is used to synthesize novel heterocyclic compounds, which are confirmed via various spectroscopy methods .

Development of Antibiotics

N-(azetidin-3-yl)-3-chloropyrazin-2-amine serves as a building block in the synthesis of carbapenems, a class of antibiotics. This highlights its significance in medicinal chemistry, particularly in the development of new antibacterial agents.

Deprotection of Carbamates

The compound is used in research involving the deprotection of tert-butyl carbamates. This process is crucial for the synthesis of complex molecules where preserving the stereochemical integrity of substrates is essential.

Ligands for Nicotinic Receptors

It has been used in the synthesis of novel ligands for nicotinic receptors. These ligands have potential applications in neuroscience and pharmacology, particularly in exploring new treatments for neurological disorders.

Antimicrobial Agents

This compound has been used in the synthesis and characterization of substituted phenyl azetidines, which are explored as potential antimicrobial agents. This illustrates its role in the development of new drugs targeting resistant bacterial strains.

Antitumor Activity Studies

Derivatives of N-(azetidin-3-yl)-3-chloropyrazin-2-amine have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. This research contributes to the ongoing search for effective cancer treatments.

properties

IUPAC Name

N-(azetidin-3-yl)-3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-6-7(11-2-1-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBVWRURTXVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-3-chloropyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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